molecular formula C8H9F8N B14372163 3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine CAS No. 90292-36-7

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine

Katalognummer: B14372163
CAS-Nummer: 90292-36-7
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: WDOQJNYUWNXKQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine typically involves the fluorination of precursor compounds. One common method includes the reaction of hex-2-en-1-amine with fluorinating agents under controlled conditions. The reaction is carried out in the presence of catalysts to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorination techniques and equipment. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are carefully controlled to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated amides, while substitution reactions can produce a variety of fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism by which 3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine exerts its effects involves interactions with molecular targets through its fluorinated groups. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of stable complexes with other molecules, which can alter their chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of the dimethylamino group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

90292-36-7

Molekularformel

C8H9F8N

Molekulargewicht

271.15 g/mol

IUPAC-Name

3,4,4,5,5,6,6,6-octafluoro-N,N-dimethylhex-2-en-1-amine

InChI

InChI=1S/C8H9F8N/c1-17(2)4-3-5(9)6(10,11)7(12,13)8(14,15)16/h3H,4H2,1-2H3

InChI-Schlüssel

WDOQJNYUWNXKQX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC=C(C(C(C(F)(F)F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.